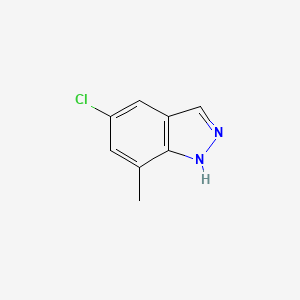

5-Chloro-7-methyl-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1083171-87-2 |

|---|---|

Molecular Formula |

C8H7ClN2 |

Molecular Weight |

166.61 g/mol |

IUPAC Name |

5-chloro-7-methyl-1H-indazole |

InChI |

InChI=1S/C8H7ClN2/c1-5-2-7(9)3-6-4-10-11-8(5)6/h2-4H,1H3,(H,10,11) |

InChI Key |

CVZRPDBOEJDLQV-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC2=C1NN=C2)Cl |

Canonical SMILES |

CC1=CC(=CC2=C1NN=C2)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis pathways for 5-Chloro-7-methyl-1H-indazole.

The synthesis of 5-Chloro-7-methyl-1H-indazole presents a classic challenge in regioselective heterocyclic chemistry. This scaffold is a critical pharmacophore in medicinal chemistry, frequently serving as the core for kinase inhibitors (e.g., IRAK4, JNK) and other bioactive agents where the 7-methyl group provides essential steric constraints and the 5-chloro substituent modulates lipophilicity and metabolic stability.

This guide details the most robust, scalable, and chemically validated pathways for synthesizing this target, prioritizing the Modified Jacobson Indazole Synthesis due to the commercial availability of the aniline precursor and the definitive regiocontrol it offers.

Retrosynthetic Analysis

To achieve the specific 5-chloro and 7-methyl substitution pattern, we must select a precursor where these substituents are already fixed on the benzene ring relative to the nitrogen centers.

-

Disconnection A (N-N Bond Formation): Disconnecting the N1-N2 bond leads to a nitrene or diazonium species interacting with an ortho-methyl group. This points to the Jacobson Synthesis starting from 4-chloro-2,6-dimethylaniline .

-

Disconnection B (N-C3 Bond Formation): Disconnecting the N2-C3 bond suggests a hydrazine condensing with an aldehyde. This points to the reaction of 5-chloro-2-fluoro-3-methylbenzaldehyde with hydrazine.

Strategic Selection: While Disconnection B is fewer steps, the aldehyde precursor is often expensive or requires multi-step preparation (e.g., via lithiation/formylation). Disconnection A uses a cheap, abundant aniline derivative and is the preferred industrial route.

Figure 1. Retrosynthetic logic flow identifying the two primary precursors.

Primary Pathway: Modified Jacobson Synthesis

This pathway relies on the diazotization of an o-alkyl aniline. In the case of 4-chloro-2,6-dimethylaniline , the presence of two ortho-methyl groups is advantageous. One methyl group participates in the cyclization to form the indazole ring (becoming C3), while the second methyl group remains intact at position 7.

Mechanism & Rationale

-

Acetylation: The aniline is first protected as an acetamide. This prevents side reactions during the radical-mediated cyclization and stabilizes the intermediate.

-

Nitrosation: Treatment with isoamyl nitrite generates the N-nitroso acetamide.

-

Cyclization: Thermal rearrangement leads to the diazonium carboxylate, which undergoes an intramolecular cyclization onto the ortho-methyl group.

-

Hydrolysis: The resulting 1-acetyl indazole is hydrolyzed to the free base.

Experimental Protocol

Step 1: Acetylation of 4-Chloro-2,6-dimethylaniline

-

Reagents: 4-Chloro-2,6-dimethylaniline (1.0 eq), Acetic Anhydride (1.2 eq), Pyridine (1.5 eq), DCM (Solvent).

-

Procedure:

-

Dissolve 15.6 g (0.1 mol) of 4-chloro-2,6-dimethylaniline in 150 mL of dichloromethane (DCM).

-

Add 12 mL of pyridine. Cool to 0°C.[1]

-

Dropwise add 11.3 mL of acetic anhydride.

-

Stir at room temperature (RT) for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Wash with 1N HCl (to remove pyridine), then saturated

, then brine. Dry over -

Yield: Expect ~95% of N-(4-chloro-2,6-dimethylphenyl)acetamide as a white solid.

-

Step 2: Jacobson Cyclization

-

Reagents: N-Acetamide intermediate (from Step 1), Isoamyl Nitrite (1.5 eq), Potassium Acetate (KOAc, 0.2 eq), Acetic Anhydride (2.0 eq), Toluene.

-

Procedure:

-

Suspend the acetamide (19.7 g, 0.1 mol), KOAc (2.0 g), and acetic anhydride (20 mL) in 300 mL of toluene.

-

Heat the mixture to 80°C.

-

Add Isoamyl nitrite (20 mL) dropwise over 30 minutes. Caution: Exothermic reaction with gas evolution (

). -

Reflux the mixture for 12–18 hours. The solution will turn deep orange/red.

-

Workup: Cool to RT. Evaporate toluene under reduced pressure.

-

The residue contains 1-acetyl-5-chloro-7-methyl-1H-indazole. Proceed directly to hydrolysis or purify via short silica plug if very tarry.

-

Step 3: Hydrolysis to Target

-

Reagents: Crude 1-acetyl intermediate, 6N HCl, Methanol.

-

Procedure:

-

Dissolve the crude residue in 100 mL Methanol.

-

Add 50 mL of 6N HCl.

-

Reflux for 2 hours. This cleaves the N1-acetyl group.

-

Purification: Cool to RT. Neutralize with 6N NaOH to pH ~8. The product often precipitates.

-

Filter the solid.[1][2][3] Recrystallize from Ethanol/Water or purify via column chromatography (Hexane:EtOAc).

-

-

Final Yield: 60–75% (over 3 steps).

Figure 2.[4] Step-by-step synthesis via the Modified Jacobson route.

Alternative Pathway: Fluorobenzaldehyde Condensation

This route is chemically more elegant (convergent) but relies on the availability of the aldehyde. It is the preferred method for small-scale medicinal chemistry (mg to g scale) where time is more valuable than reagent cost.

-

Starting Material: 5-Chloro-2-fluoro-3-methylbenzaldehyde .

-

Reagent: Hydrazine Hydrate (

). -

Solvent: Ethanol or THF.

Protocol:

-

Dissolve the aldehyde (1.0 eq) in Ethanol (0.5 M concentration).

-

Add Hydrazine Hydrate (5.0 eq).

-

Heat to reflux for 4–6 hours.

-

Workup: Cool to RT. Pour into water. The product usually precipitates as a solid. Filter and wash with cold water.[2]

-

Yield: Typically >85%.

Comparison of Methods:

| Feature | Pathway A (Jacobson/Aniline) | Pathway B (Aldehyde/Hydrazine) |

| Starting Material Cost | Low (Commodity chemical) | High (Specialty chemical) |

| Step Count | 3 Steps (Protection, Cyclization, Deprotection) | 1 Step |

| Scalability | High (Kg scale feasible) | Moderate (Limited by aldehyde supply) |

| Safety Profile | Moderate (Diazo intermediates) | High (Hydrazine is toxic but manageable) |

Critical Process Parameters & Troubleshooting

-

Regiochemistry Validation:

-

Confirm the 7-methyl position using NOESY NMR . You should see a correlation between the N1-H (broad singlet ~13 ppm) and the C7-Methyl protons (~2.4 ppm). If the methyl were at C3, no such correlation would exist (and the chemical shift would be different).

-

Confirm 5-Chloro using 13C NMR . The C5 carbon will show characteristic splitting if coupled, but primarily the shift pattern of the aromatic protons (H4 and H6 singlets/doublets with meta-coupling) will confirm the substitution.

-

-

Impurity Control:

-

Azo-coupling byproducts: In the Jacobson synthesis, intermolecular coupling can occur if the concentration is too high. Maintain dilution in toluene.

-

Incomplete Hydrolysis: Monitor the deacetylation step carefully; the 1-acetyl group is labile but requires heat.

-

References

-

Jacobson Indazole Synthesis (General Mechanism)

-

Title: "The Jacobson Indazole Synthesis."[3]

- Source: Comprehensive Heterocyclic Chemistry II.

- Context: Defines the cyclization of N-acyl-o-toluidines via diazonium intermedi

-

-

Synthesis of Indazoles from o-Toluidines

- Title: "A Practical, Metal-Free Synthesis of 1H-Indazoles."

- Source:Organic Letters, 2009.

-

URL:[Link]

- Relevance: Validates the cyclization conditions for substituted anilines.

- Title: "Preparation method of 5-bromo-7-methylindole" (Analogous chemistry showing 2,6-disubstituted aniline utility).

- Title: "Synthesis of 1H-indazoles from 2-fluorobenzaldehydes and hydrazine.

- Title: "Regioselective Synthesis of Indazoles.

Sources

- 1. CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole - Google Patents [patents.google.com]

- 2. jaoc.samipubco.com [jaoc.samipubco.com]

- 3. Page loading... [wap.guidechem.com]

- 4. caribjscitech.com [caribjscitech.com]

- 5. dokumen.pub [dokumen.pub]

- 6. FDA全球物质登记数据库-4 [drugfuture.com]

- 7. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]

- 8. CN106279156A - A kind of synthetic method of 5 chlorine 7 azaindoles - Google Patents [patents.google.com]

- 9. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 10. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Physicochemical Properties of 5-Chloro-7-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-7-methyl-1H-indazole is a substituted indazole, a heterocyclic scaffold of significant interest in medicinal and agricultural chemistry. As a key building block, its physicochemical properties are critical determinants of its synthetic utility, formulation feasibility, and ultimately, its pharmacokinetic and pharmacodynamic behavior in biological systems. This guide provides a comprehensive analysis of the core physicochemical attributes of this compound, offering both theoretical context and practical methodologies for its characterization. In the absence of extensive published experimental data for this specific analog, this document establishes a robust profile by leveraging data from the closely related surrogate, 5-Chloro-1H-indazole, and discusses the anticipated impact of C7-methylation.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole ring system, a bicyclic aromatic heterocycle, is considered a "privileged scaffold" in drug discovery. Its unique electronic structure and ability to participate in a variety of non-covalent interactions (including hydrogen bonding as both a donor and acceptor) allow it to bind to a wide range of biological targets. Indazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1] The strategic placement of substituents, such as the chloro group at the C5 position and the methyl group at the C7 position, is a key medicinal chemistry tactic to modulate potency, selectivity, metabolic stability, and physicochemical properties. Understanding these properties is not an academic exercise; it is a foundational requirement for rational drug design and development.

Core Physicochemical Profile

Direct experimental data for this compound (CAS No. 1083171-87-2) is not extensively reported in public literature. Therefore, we present the known properties of the parent compound, 5-Chloro-1H-indazole (CAS No. 698-26-0), as a baseline and provide expert analysis on the expected influence of the C7-methyl group.

| Property | 5-Chloro-1H-indazole (Reference) | This compound (Predicted/Inferred) | Significance in Drug Development |

| Molecular Formula | C₇H₅ClN₂ | C₈H₇ClN₂ | Defines molecular mass and elemental composition. |

| Molecular Weight | 152.58 g/mol | 166.61 g/mol [2] | Influences diffusion rates and dose calculations. |

| Melting Point | 119-120 °C[3] | Expected to be a crystalline solid, MP may be similar or slightly altered. | Purity indicator; affects solubility and dissolution rate. |

| Aqueous Solubility | Sparingly soluble[1] | Predicted to have low aqueous solubility. | Critical for bioavailability and formulation options. |

| Lipophilicity (LogP) | cLogP: 2.8[4] | Expected to be > 2.8. | Governs membrane permeability, protein binding, and metabolism. |

| Acidity/Basicity (pKa) | Predicted pKa (acidic N-H): 12.81[1] | Expected to be similar (~12.5-13.0). | Determines the ionization state at physiological pH, affecting solubility and target binding. |

Molecular Structure and Identification

-

IUPAC Name: this compound

-

CAS Number: 1083171-87-2[2]

-

Molecular Formula: C₈H₇ClN₂[2]

-

Molecular Weight: 166.61 g/mol [2]

-

Canonical SMILES: Cc1cc(Cl)cc2c1nnc2

The structure consists of a bicyclic indazole core with a chlorine atom at position 5 and a methyl group at position 7. The "1H" designation indicates that the tautomeric proton resides on the nitrogen at position 1, which is generally the more thermodynamically stable form for indazoles.[5]

Melting Point (Thermal Properties)

The reference compound, 5-Chloro-1H-indazole, is a crystalline solid with a sharp melting point of 119-120 °C.[3] The melting point is a primary indicator of a compound's purity and lattice energy. It is anticipated that this compound is also a crystalline solid. The addition of the methyl group can influence crystal packing, potentially leading to a modest change in the melting point, though it is expected to remain in a similar range. A sharp, defined melting point is crucial for quality control in a drug development setting.

Solubility

5-Chloro-1H-indazole is described as being sparingly soluble in water.[1] This is expected for a molecule with a predominantly aromatic structure and a calculated LogP of 2.8.

-

Impact of the C7-Methyl Group: The addition of a methyl group, a non-polar substituent, will almost certainly decrease the aqueous solubility of the molecule further by increasing its overall lipophilicity.

-

Solubility in Organic Solvents: Based on its structure, the compound is expected to exhibit good solubility in common organic solvents such as dichloromethane (DCM), methanol, ethanol, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF). This is a critical parameter for its use in synthetic reactions and for preparing stock solutions for biological assays.

Low aqueous solubility is a major challenge in drug development, often leading to poor absorption and bioavailability. For a compound like this, formulation strategies such as salt formation (if a basic center were present), co-solvents, or amorphous solid dispersions might be necessary.

Lipophilicity (LogP)

Lipophilicity, the measure of a compound's partitioning between an oily (n-octanol) and an aqueous phase, is arguably one of the most important physicochemical parameters in drug design. The calculated LogP (cLogP) for 5-Chloro-1H-indazole is 2.8, indicating a significant preference for the lipid phase.[4]

-

Impact of the C7-Methyl Group: A methyl group typically increases the LogP value by approximately +0.5 units. Therefore, the LogP of this compound is predicted to be in the range of 3.2 - 3.4 . This places it in a lipophilicity range that is often associated with good membrane permeability but also carries risks of high plasma protein binding, rapid metabolism, and potential off-target toxicities.

Ionization Constant (pKa)

The indazole ring contains two nitrogen atoms. The N-H proton is weakly acidic, while the sp²-hybridized nitrogen at position 2 is weakly basic.

-

Acidic pKa (N-H): For 5-Chloro-1H-indazole, the predicted pKa of the N-H proton is approximately 12.8.[1] This means it is a very weak acid and will be fully protonated (neutral) at any physiological pH. The electron-donating nature of the C7-methyl group may slightly decrease the acidity (increase the pKa) but it is not expected to be a significant change.

-

Basic pKa: The basicity of the N2 nitrogen is very low and generally not considered physiologically relevant for this scaffold.

The key takeaway is that this compound should be considered a neutral molecule under physiological conditions (pH ~1-8). This simplifies ADME modeling but also means that solubility cannot be readily enhanced by salt formation.

Synthesis and Characterization Workflow

A robust physicochemical profile is underpinned by the synthesis of pure material and its rigorous analytical characterization.

Caption: General workflow for the synthesis and characterization of this compound.

Representative Synthesis

While multiple routes to substituted indazoles exist, a common and reliable method involves the cyclization of a substituted o-toluidine derivative. A plausible route to this compound would start from 4-chloro-2-methyl-6-nitroaniline.

-

Reduction: The nitro group is reduced to an amine, yielding 4-chloro-2,6-diaminotoluene. This is commonly achieved using reducing agents like iron powder in acidic media or catalytic hydrogenation.

-

Diazotization & Cyclization: The resulting diamine is then treated with a diazotizing agent, such as sodium nitrite (NaNO₂) in acidic conditions. One of the amino groups forms a diazonium salt, which then undergoes spontaneous intramolecular cyclization to form the indazole ring system.

Experimental Protocols for Physicochemical Characterization

The following section details standardized, self-validating protocols for determining the key physicochemical properties. These methods are based on OECD (Organisation for Economic Co-operation and Development) guidelines, which represent the gold standard for regulatory submissions.

Melting Point Determination (OECD 102)

The melting point provides a rapid assessment of purity. An impure substance will exhibit a depressed and broadened melting range.

Caption: Workflow for Melting Point Determination via the Capillary Method.

Step-by-Step Protocol:

-

Sample Preparation: Ensure the sample is thoroughly dried and finely powdered.

-

Loading: Pack the sample into a capillary tube to a height of 2-4 mm.

-

Heating: Place the tube in a calibrated melting point apparatus. Heat at a rapid rate until the temperature is ~10 °C below the expected melting point.

-

Equilibration & Slow Heating: Reduce the heating rate to 1-2 °C/minute to ensure thermal equilibrium between the sample and the thermometer.

-

Observation: Record the temperature at which the first drop of liquid appears (T_onset) and the temperature at which the last solid particle melts (T_clear). The melting range is reported as T_onset - T_clear.

-

Validation: The apparatus must be calibrated regularly using certified reference standards with known melting points.

Aqueous Solubility Determination (Adapted from OECD 105)

The "shake-flask" method is the traditional and most reliable method for determining water solubility.

Step-by-Step Protocol:

-

Preparation: To a series of glass vials, add an excess amount of the solid compound to a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Seal the vials and agitate at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid must be visible at the end of the experiment.

-

Phase Separation: Allow the vials to stand to let solids settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sampling & Analysis: Carefully withdraw an aliquot of the clear supernatant. The concentration of the dissolved compound is then determined using a validated analytical method, such as HPLC-UV or LC-MS.

-

Validation: The approach to equilibrium should be confirmed by measuring the concentration at multiple time points (e.g., 24h and 48h) to ensure the value is stable.

Lipophilicity (LogP) Determination (OECD 107)

The shake-flask method is also the standard for experimental LogP determination.

Step-by-Step Protocol:

-

Solvent Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing the two solvents and allowing the phases to separate. Use the n-octanol-saturated water (typically buffered to pH 7.4 for LogD measurement) for the aqueous phase.

-

Partitioning: Dissolve a known amount of the compound in one of the phases. Add a precise volume of the second phase. The volume ratio can be adjusted depending on the expected LogP.

-

Equilibration: Seal the container and shake vigorously until equilibrium is reached (several hours).

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Analysis: Determine the concentration of the compound in each phase (C_octanol and C_water) using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentrations: P = C_octanol / C_water. The final value is expressed as LogP.

-

Validation: The experiment should be run in triplicate. Mass balance should be checked to ensure >95% of the initial compound mass is accounted for in the two phases.

pKa Determination (OECD 112)

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds. While this compound is a very weak acid, this method could be used to confirm the pKa value.

Step-by-Step Protocol:

-

Solution Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mM) in a co-solvent system (e.g., methanol/water) if aqueous solubility is low.[6]

-

Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

-

Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments. Record the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point on the titration curve. For complex cases, derivative plots (ΔpH/ΔV) are used to accurately find the equivalence point.

-

Validation: The system is validated by titrating a known standard with a pKa in the expected range.

Safety and Handling

No specific safety data for this compound is available. However, based on the GHS classification for the parent compound, 5-Chloro-1H-indazole, the following hazards should be assumed:[4]

-

H302: Harmful if swallowed (Acute toxicity, oral).

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place, as recommended by suppliers.[2]

Conclusion

This compound is a heterocyclic building block with physicochemical properties that are highly relevant to its application in drug discovery. It is predicted to be a lipophilic (LogP ≈ 3.2-3.4), neutral molecule with low aqueous solubility. These properties suggest a good potential for cell membrane permeability but also highlight potential challenges related to bioavailability and metabolic clearance that are common for compounds in this lipophilicity range. This guide provides a framework for both understanding and experimentally determining its key physicochemical attributes, grounding the approach in established, validated methodologies that are essential for advancing a compound through the drug development pipeline.

References

-

ChemSynthesis. 5-chloro-3-(chloromethyl)-1H-indazole. Available at: [Link]

-

Ferreira, V. et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867-883. Available at: [Link]

-

OECD (2006), Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. Available at: [Link]

-

Hyma Synthesis Pvt. Ltd. Company Profile. Available at: [Link]

-

PubChem. 1H-Indazole, 5-chloro-. National Center for Biotechnology Information. PubChem Compound Database; CID=69681. Available at: [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 1083171-87-2|this compound|BLDpharm [bldpharm.com]

- 3. 5-CHLORO (1H)INDAZOLE | 698-26-0 [chemicalbook.com]

- 4. 1H-Indazole, 5-chloro- | C7H5ClN2 | CID 69681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 6. researchgate.net [researchgate.net]

A Researcher's Guide to Elucidating the Mechanism of Action of 5-Chloro-7-methyl-1H-indazole

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved therapeutics, particularly in oncology.[1][2] These compounds exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] 5-Chloro-7-methyl-1H-indazole represents a novel chemical entity (NCE) with significant therapeutic potential, yet its precise mechanism of action (MoA) remains to be elucidated. This technical guide provides a comprehensive, phased strategy for drug development professionals and researchers to systematically investigate and define the MoA of this compound. The guide details a logical progression of experiments, from broad, unbiased target identification to specific in-cell and in-vitro validation, culminating in a robust, evidence-based mechanistic model. Each phase is supported by field-proven insights, detailed protocols for key experiments, and data interpretation frameworks to ensure scientific integrity and reproducibility.

Introduction: The Indazole Scaffold and the Opportunity

Indazole-containing molecules are recognized for their versatile biological activities, frequently functioning as inhibitors of crucial cellular signaling enzymes like protein kinases.[1][5] Several approved cancer therapies, including Axitinib and Entrectinib, feature the indazole core, highlighting its importance as a "privileged scaffold" in drug design.[1] The specific substitutions on the indazole ring, such as the chloro and methyl groups in this compound, create a unique chemical space that dictates its biological targets and subsequent cellular effects.

Given the prevalence of indazole derivatives as kinase inhibitors, a primary hypothesis is that this compound modulates one or more protein kinase signaling pathways.[6] Kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[7] Therefore, this guide will prioritize methodologies suited for identifying and validating kinase targets while remaining open to discovering novel, unexpected mechanisms.

The following sections outline a four-phase strategic workflow designed to comprehensively characterize the MoA of a novel compound like this compound.

Caption: High-level workflow for MoA elucidation.

Phase 1: Unbiased Target Identification

The initial phase focuses on identifying the primary molecular target(s) of this compound without preconceived bias. A multi-pronged approach is recommended to cast a wide net and generate high-confidence candidate targets.

Large-Scale Kinase Panel Screening

Rationale: Given the structural precedents, the most logical starting point is to screen the compound against a broad panel of recombinant protein kinases.[8] This biochemical approach provides a rapid, quantitative measure of inhibitory activity against hundreds of kinases, revealing both primary targets and potential off-target liabilities.

Data Presentation: The results should be summarized in a table, highlighting the kinases that show significant inhibition (e.g., >50% inhibition at a screening concentration of 1 or 10 µM).

| Target Kinase | Family | % Inhibition @ 1 µM |

| Kinase A | TK | 95% |

| Kinase B | CMGC | 88% |

| Kinase C | AGC | 15% |

| ... | ... | ... |

| Caption: Example data from a primary kinase panel screen. |

Cellular Thermal Shift Assay (CETSA®)

Rationale: CETSA is a powerful biophysical method that confirms direct target engagement within a physiological context—the intact cell.[9][10] The principle is that a drug binding to its target protein stabilizes it, leading to an increase in its thermal denaturation temperature.[11] Performing a thermal shift assay across the proteome (using mass spectrometry) or for a specific candidate can validate hits from biochemical screens in a more relevant environment.[12]

Experimental Protocol: Microplate-Based CETSA for a Candidate Target [13]

-

Cell Culture: Plate cells of interest (e.g., a cancer cell line where a candidate kinase is highly expressed) in a 96-well PCR plate and grow to ~80% confluency.

-

Compound Treatment: Treat cells with this compound (e.g., 10 µM) and a vehicle control (e.g., 0.1% DMSO) for 1-2 hours at 37°C.

-

Thermal Challenge: Place the plate in a PCR machine with a thermal gradient. Heat for 3 minutes across a range of temperatures (e.g., 40°C to 65°C), followed by cooling to 4°C.

-

Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer containing protease and phosphatase inhibitors.

-

Separation: Centrifuge the plate at high speed to pellet the precipitated, denatured proteins.

-

Quantification: Carefully transfer the supernatant (containing soluble, stable protein) to a new plate. Quantify the amount of the target protein remaining in the soluble fraction using an appropriate method like ELISA or Western Blotting.

-

Data Analysis: Plot the percentage of soluble protein against temperature for both treated and vehicle samples. A rightward shift in the melting curve for the treated sample indicates target stabilization and engagement.

Phase 2: Target Validation and In Vitro Characterization

Once high-confidence candidate targets are identified, this phase focuses on quantifying the interaction and elucidating the biochemical mechanism of inhibition.

Binding Kinetics via Surface Plasmon Resonance (SPR)

Rationale: SPR is a label-free, real-time technology that provides detailed information on the binding kinetics (association and dissociation rates) and affinity (KD) of a drug-target interaction.[14][15] This data is critical for confirming a direct physical interaction and for structure-activity relationship (SAR) studies.[16][17]

Experimental Protocol: SPR Analysis [15]

-

Chip Preparation: Select and prepare a sensor chip (e.g., CM5). Immobilize the purified recombinant target protein (ligand) onto the chip surface.

-

Analyte Preparation: Prepare a series of dilutions of this compound (analyte) in a suitable running buffer.

-

Interaction Analysis: Inject the analyte solutions over the chip surface, starting with the lowest concentration. A binding event causes a change in the refractive index at the surface, which is detected and plotted in real-time as a sensorgram.[18]

-

Regeneration: After each injection, inject a regeneration solution to dissociate the analyte, preparing the surface for the next cycle.

-

Data Analysis: Fit the resulting sensorgrams to a binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).

Enzymatic Assays: Potency and Mechanism of Inhibition

Rationale: For enzymatic targets like kinases, it is essential to determine the inhibitory potency (IC50) and the mode of inhibition (e.g., ATP-competitive, non-competitive).[19] This information is fundamental to understanding how the compound exerts its effect.

Protocol: Kinase Activity Assay (Example)

-

Reaction Setup: In a 384-well plate, combine the recombinant kinase, its specific peptide substrate, and varying concentrations of this compound.

-

Initiation: Start the reaction by adding a solution containing ATP (at or near its Km concentration for the enzyme).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using luminescence-based assays (e.g., ADP-Glo™) where light output is proportional to kinase activity.

-

Data Analysis: Plot kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Phase 3: Cellular Pathway and Phenotypic Analysis

This phase connects the validated molecular interaction to its downstream consequences within the cell, linking target engagement to a functional cellular outcome.

Signaling Pathway Analysis via Western Blot

Rationale: If the target is a kinase, its inhibition should lead to a measurable decrease in the phosphorylation of its downstream substrates.[20] Western blotting is the gold-standard technique to probe the phosphorylation status of specific proteins in a signaling cascade.[21][22]

Caption: Hypothetical signaling pathway and its analysis.

Experimental Protocol: Western Blot for Phospho-Protein Levels [23]

-

Cell Treatment: Treat cultured cells with varying concentrations of this compound for a defined period. Include positive and negative controls (e.g., a known inhibitor or a growth factor to stimulate the pathway).

-

Lysis: Harvest cells and prepare protein lysates using a buffer that preserves phosphorylation states (i.e., containing phosphatase inhibitors).

-

Quantification: Determine the total protein concentration of each lysate to ensure equal loading.

-

Electrophoresis: Separate the proteins by size using SDS-PAGE.

-

Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Probing: Block the membrane and probe with a primary antibody specific to the phosphorylated form of the target's substrate. Subsequently, strip and re-probe the same membrane with an antibody for the total amount of the substrate protein as a loading control.

-

Detection: Use a labeled secondary antibody and an appropriate detection system (e.g., chemiluminescence or fluorescence) to visualize the protein bands.

-

Analysis: Quantify the band intensities. A dose-dependent decrease in the phospho-protein signal relative to the total protein signal confirms on-target pathway modulation.[24]

Conclusion: Synthesizing the Mechanism of Action Model

The culmination of this multi-phase investigation is the synthesis of a comprehensive MoA model. This model should integrate data from all experiments to create a cohesive narrative: this compound binds directly to Target X with a specific affinity (KD) and potency (IC50), leading to the inhibition of its enzymatic activity. This target engagement, confirmed in cells via CETSA, results in the dose-dependent dephosphorylation of its downstream effector, Protein Y. The modulation of this signaling pathway ultimately drives the observed cellular phenotype, such as decreased proliferation or induction of apoptosis. This evidence-based model provides the critical foundation for further preclinical and clinical development.

References

-

RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link]

-

MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Available at: [Link]

-

National Center for Biotechnology Information. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PMC. Available at: [Link]

-

ResearchGate. Different biological activities reported with Indazole derivatives. Available at: [Link]

-

National Center for Biotechnology Information. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. PMC. Available at: [Link]

-

YouTube. (2018). HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. Available at: [Link]

-

ResearchGate. (PDF) Indazole Derivatives: Promising Anti-tumor Agents. Available at: [Link]

-

ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

-

Portland Press. (2023). A beginner's guide to surface plasmon resonance. The Biochemist. Available at: [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

-

National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PMC. Available at: [Link]

-

Creative Biolabs. Surface Plasmon Resonance Protocol & Troubleshooting. Available at: [Link]

-

National Center for Biotechnology Information. Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. Available at: [Link]

-

Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available at: [Link]

-

National Center for Biotechnology Information. (2025). Western Blot: Principles, Procedures, and Clinical Applications. StatPearls. Available at: [Link]

-

National Center for Biotechnology Information. (2022). Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. PMC. Available at: [Link]

-

Frontiers. Pharmacological approaches to understanding protein kinase signaling networks. Available at: [Link]

-

News-Medical.net. (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]

-

Caribbean Journal of Sciences and Technology. CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Available at: [Link]

-

CHI. Kinase Inhibitor Chemistry. Available at: [Link]

-

deNOVO Biolabs. (2025). How does SPR work in Drug Discovery?. Available at: [Link]

-

YouTube. (2022). Principles of surface plasmon resonance (SPR) used in Biacore™ systems. Available at: [Link]

-

ACS Publications. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available at: [Link]

-

Bio-Techne. Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Available at: [Link]

-

Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry. Available at: [Link]

Sources

- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]

- 9. news-medical.net [news-medical.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. annualreviews.org [annualreviews.org]

- 12. bio-protocol.org [bio-protocol.org]

- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. portlandpress.com [portlandpress.com]

- 15. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 16. Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 17. denovobiolabs.com [denovobiolabs.com]

- 18. youtube.com [youtube.com]

- 19. reactionbiology.com [reactionbiology.com]

- 20. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - JP [thermofisher.com]

- 21. Western blot protocol | Abcam [abcam.com]

- 22. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 24. bio-techne.com [bio-techne.com]

Technical Guide: Tautomeric Forms and Stability of 5-Chloro-7-methyl-1H-indazole

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical properties, tautomeric equilibrium, and synthetic reactivity of 5-Chloro-7-methyl-1H-indazole . While the 1H-tautomer is the thermodynamically dominant species for the indazole scaffold, the presence of the 7-methyl group introduces a critical steric constraint that destabilizes the N1 position, significantly influencing alkylation regioselectivity. This guide details the thermodynamic parameters, spectroscopic identification methods, and protocol adjustments required to navigate the "7-substituent effect" in drug development and organic synthesis.

Tautomeric Equilibrium & Thermodynamics

The 1H vs. 2H Equilibrium

Indazole exists in a prototropic tautomeric equilibrium between the 1H-indazole (benzenoid) and 2H-indazole (quinonoid) forms.[1][2] For 5-Chloro-7-methylindazole, this equilibrium is governed by the interplay between aromatic stabilization energy and steric repulsion.

-

1H-Tautomer (Benzenoid): Thermodynamically favored due to the preservation of the benzene ring's aromaticity.

-

2H-Tautomer (Quinonoid): Less stable due to the disruption of the benzene aromatic system (quinonoid character).

Thermodynamic Stability Gap: For unsubstituted indazole, the 1H form is approximately 2.3–4.5 kcal/mol (10–19 kJ/mol) more stable than the 2H form in the gas phase and non-polar solvents. However, in 5-Chloro-7-methylindazole, the 7-methyl group exerts a steric clash with the N1-proton (or N1-substituents), slightly reducing the stability margin of the 1H form compared to the unsubstituted parent.

Substituent Effects

The 5-chloro and 7-methyl substituents modify the electronic and steric landscape:

| Substituent | Position | Type | Effect on Tautomerism & Reactivity |

| Chloro (-Cl) | C5 | Electronic (EWG) | Inductive Withdrawal (-I): Increases the acidity of the N-H proton (lower pKa). Stabilizes the conjugate base, making the molecule a better nucleophile under basic conditions. |

| Methyl (-CH₃) | C7 | Steric | Steric Hindrance: The methyl group at C7 projects into the space near N1. This creates peri-strain with the N1-H or N1-alkyl groups, destabilizing the 1H form relative to the 2H form (where the proton/alkyl is at N2, away from the methyl). |

Visualization of Tautomeric Equilibrium

The following diagram illustrates the equilibrium and the steric pressure exerted by the 7-methyl group.

Stability and Physical Properties[1][3]

Acid-Base Profile

The 5-chloro substituent increases the acidity of the N-H bond compared to unsubstituted indazole (pKa ~13.8).

-

Estimated pKa (Acidity): ~13.0 – 13.5 (N-H deprotonation).

-

Estimated pKa (Basicity): ~1.0 – 1.5 (Protonation at N2).

Solid-State Stability

In the crystalline state, this compound forms intermolecular hydrogen-bonded dimers or catemers involving the N1-H donor and N2-acceptor of adjacent molecules. This H-bonding network stabilizes the 1H-tautomer in the solid phase, raising the melting point and chemical stability.

-

Thermal Stability: High (Melting point typically >140°C).

-

Storage: Stable at room temperature; resistant to hydrolysis and oxidation under standard conditions.

Synthetic Implications: The "7-Substituent Effect"[4][5][6]

The most critical technical challenge with 5-Chloro-7-methylindazole is Regioselectivity during N-alkylation .

The Regioselectivity Conflict

-

Unsubstituted Indazoles: Alkylation generally favors the N1-position (thermodynamic product) due to the higher stability of the resulting benzenoid system.

-

7-Methyl Indazoles: The steric bulk of the 7-methyl group hinders the approach of electrophiles to N1. This often shifts the selectivity toward the N2-position , or requires specific conditions to force N1-alkylation.

Protocol for Regiocontrol

To achieve high selectivity, the choice of base and solvent is paramount.

Workflow for N1-Selective Alkylation (Thermodynamic Control)

-

Reagents: Use a strong base (e.g., NaH, KOtBu) to fully deprotonate the indazole, forming the naked anion.

-

Solvent: Polar aprotic solvents (DMF, DMSO) dissociate the ion pair.

-

Mechanism: The anion equilibrates. Although N2 is less sterically hindered, N1-alkylation restores the full benzenoid aromaticity. High temperatures and thermodynamic equilibration favor N1.

Workflow for N2-Selective Alkylation (Kinetic Control)

-

Reagents: Use weaker bases (e.g., K₂CO₃) or specific conditions (e.g., Meerwein salts) that do not allow full equilibration.

-

Steric Driver: The electrophile attacks the less hindered N2 position to avoid the C7-methyl group.

Synthetic Decision Tree

Experimental Characterization

Distinguishing between the N1 and N2 isomers (and tautomers) is essential for validation.

NMR Spectroscopy

-

¹H NMR (DMSO-d₆):

-

N1-H (Tautomer): Broad singlet typically at 13.0 – 13.5 ppm .

-

C3-H: Sharp singlet at ~8.0 ppm .

-

NOE (Nuclear Overhauser Effect):

-

N1-Alkyl: Strong NOE correlation between the N-CH₂ protons and the C7-Methyl protons (if N1) or C3-H (if N2). Note: In 7-methyl indazoles, N1-alkylation places the alkyl group in close proximity to the 7-methyl, resulting in a distinct NOE signal.

-

N2-Alkyl: NOE correlation between N-CH₂ and C3-H , but NO correlation with C7-Methyl.

-

-

UV-Vis Spectroscopy

-

1H-derivatives: Typically show absorption maxima (

) at slightly longer wavelengths (red-shifted) compared to 2H-derivatives due to the extended conjugation of the benzenoid system. -

2H-derivatives: Often show a distinct blue-shifted spectrum with different extinction coefficients.

References

-

Tautomerism in Indazoles

-

Regioselectivity & 7-Substituent Effect

-

Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent effects.[7][8][9] Alam, R. M., & Keating, J. J. (2021). Beilstein Journal of Organic Chemistry. Link

-

Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. (2024).[2][3][10] Beilstein Journal of Organic Chemistry. Link

-

-

Physical Properties (pKa & Structure)

Sources

- 1. caribjscitech.com [caribjscitech.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. researchgate.net [researchgate.net]

- 6. 7-Methyl-1H-indazole | C8H8N2 | CID 820797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. research.ucc.ie [research.ucc.ie]

- 8. pure.mpg.de [pure.mpg.de]

- 9. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analogues of ERβ ligand chloroindazole exert immunomodulatory and remyelinating effects in a mouse model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 7-METHYL (1H)INDAZOLE | 3176-66-7 [chemicalbook.com]

The Indazole Scaffold in Medicinal Chemistry: Synthetic Regiocontrol and Kinase Inhibition Profiles

Executive Summary: The Privileged Isostere

The 1H-indazole (benzo[c]pyrazole) scaffold represents a cornerstone in modern medicinal chemistry, particularly in oncology.[1] Structurally, it serves as a bioisostere for the indole nucleus (found in tryptophan) and the purine base (found in ATP).[1] This duality allows substituted indazoles to function as potent ATP-competitive kinase inhibitors by mimicking the adenine ring's hydrogen-bonding motifs within the hinge region of kinases.

Unlike indoles, the extra nitrogen in the indazole ring (N2) lowers the pKa of the N1-proton (pKa ~14 vs. ~17 for indole), altering its hydrogen bond donor (HBD) capability and metabolic stability.[1] This guide dissects the critical synthetic challenges—specifically the N1 vs. N2 regioselectivity crisis—and analyzes the structural pharmacology of key indazole-based drugs like Axitinib and Entrectinib.

Synthetic Mastery: Construction and Regiocontrol

The synthesis of substituted indazoles is often trivialized in textbooks but presents significant challenges in process chemistry due to tautomeric ambiguity.

Core Construction Routes

Two primary strategies dominate the de novo construction of the ring system:

| Route | Precursors | Mechanism | Key Utility |

| Diazotization (Jacobson) | o-alkylanilines | Intramolecular cyclization of diazonium salts. | Access to 3-substituted indazoles not easily available via hydrazine routes.[1] |

| Hydrazine Condensation | o-haloaryl ketones + Hydrazine | Nucleophilic aromatic substitution ( | High-yielding; ideal for 1H-indazole or N1-substituted analogs if hydrazine is substituted. |

| C-H Activation | Arylhydrazones | Ag(I)-mediated oxidative C-H amination.[1][2][3] | Atom-efficient; avoids pre-functionalized halides.[1] |

The Regioselectivity Crisis: N1 vs. N2 Alkylation

The most frequent failure mode in indazole derivatization is uncontrolled N-alkylation. The 1H-indazole exists in a tautomeric equilibrium, but the 1H-tautomer is thermodynamically more stable than the 2H-tautomer by approximately 4.5 kcal/mol .

-

N1-Alkylation (Thermodynamic Control): Under reversible conditions or strong thermodynamic drivers, the N1 product dominates.[1]

-

N2-Alkylation (Kinetic Control): The N2 nitrogen is often more nucleophilic due to the "alpha-effect" of the adjacent nitrogen, leading to N2 products under kinetic conditions or when steric bulk at C7 hinders N1 attack.

Protocol 1: Regioselective N1-Alkylation (Thermodynamic)

Principle: Use of a strong base in a polar aprotic solvent promotes the formation of the discrete anion, which equilibrates to the most stable position (N1).

-

Reagents: Sodium Hydride (NaH, 60% dispersion), DMF or THF.[1]

-

Procedure:

-

Dissolve 1H-indazole substrate (1.0 eq) in anhydrous THF at 0°C.

-

Add NaH (1.2 eq) portion-wise. Evolution of

gas confirms deprotonation. -

Stir for 30 mins to ensure complete anion formation.

-

Add alkyl halide (1.1 eq) dropwise.[1]

-

Warm to RT and stir for 4–12 hours.

-

-

Validation:

-NMR NOESY analysis. N1-alkyl protons will show NOE correlation with the C7-proton. N2-alkyl protons will show NOE with C3-H but not C7-H.[1]

Protocol 2: Regioselective N2-Alkylation (Pfizer Method)

Principle: Acid-catalyzed alkylation using trichloroacetimidates.[1] This method leverages protonation of the imidate to facilitate attack by the neutral N2, avoiding the anionic competition.

-

Reagents: Alkyl 2,2,2-trichloroacetimidate,

(cat.), cyclohexane/DCM.[1] -

Procedure:

-

Mechanism: The energy barrier for N1 alkylation is higher (~17 kcal/mol) compared to N2 (~14 kcal/mol) in this neutral/acidic pathway because N1 attack requires a transient, high-energy tautomerization event.[1]

Structural Pharmacology & Case Studies

Axitinib (Inlyta): VEGFR Hinge Binding

Axitinib is a potent VEGFR1/2/3 inhibitor.[1] Its indazole core is substituted at the C3 position with a vinyl-pyridine moiety.[4]

-

Binding Mode: The indazole N1-H and N2 act as a donor-acceptor pair, forming hydrogen bonds with the hinge region of the kinase (specifically Glu917 and Cys919 in VEGFR2).

-

Selectivity: The "gatekeeper" residue in VEGFR allows the large 3-substituent to fit into the hydrophobic back pocket, a feature exploited for high potency (picomolar

).

Entrectinib (Rozlytrek): CNS Penetration & ALK/ROS1

Entrectinib targets ALK, ROS1, and TRK kinases.[1][5][6] It features a massive 3-amino substituent.[1]

-

Structural Key: A 3,5-difluorobenzyl moiety attached to the indazole.[1]

-

Interaction: In the ALK binding pocket, this benzyl group stacks between Leu1256 and Phe1127.[1][7] Crucially, the fluorine atom forms a multipolar interaction with the backbone carbonyl of Gly1269.[7]

-

CNS Design: The indazole core is lipophilic enough to cross the Blood-Brain Barrier (BBB), making it effective for brain metastases, a common issue in ALK+ NSCLC.[1]

Visualizing the Pathways

Diagram 1: Synthetic Decision Tree for Indazoles

This diagram illustrates the logic flow for synthesizing specific regioisomers.

Caption: Decision matrix for accessing specific indazole regioisomers via de novo synthesis or controlled alkylation.

Diagram 2: Kinase Hinge Binding Mode (General Indazole)

A conceptual representation of how the indazole scaffold mimics adenosine in the ATP-binding pocket.

Caption: Canonical bidentate hydrogen bonding interaction between the indazole scaffold and kinase hinge residues.

References

-

Indazole Scaffolds in FDA-Approved Drugs. National Institutes of Health (NIH) / PubChem.[1] (Axitinib, Entrectinib data).[1][8] [Link]

-

Discovery of Entrectinib: A New 3-Aminoindazole As a Potent ALK, ROS1, and Pan-TRK Inhibitor. Journal of Medicinal Chemistry (ACS).[1] [Link][1]

-

Regioselective N-Alkylation of the 1H-Indazole Scaffold. Beilstein Journal of Organic Chemistry / MPG. [Link][1]

-

Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology / Synthesis (Pfizer). [Link]

-

Structure-Based Design and Characterization of Axitinib. ResearchGate / Pfizer Global R&D. [Link]

Sources

- 1. Entrectinib - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Axitinib | C22H18N4OS | CID 6450551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of Entrectinib: A New 3-Aminoindazole As a Potent Anaplastic Lymphoma Kinase (ALK), c-ros Oncogene 1 Kinase (ROS1), and Pan-Tropomyosin Receptor Kinases (Pan-TRKs) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application of 5-Chloro-7-methyl-1H-indazole in cancer research.

Application Note: Strategic Utilization of 5-Chloro-7-methyl-1H-indazole in Anticancer Kinase Inhibitor Discovery

Executive Summary

This compound (CAS: 1083171-87-2) is a highly specialized heterocyclic building block utilized in the synthesis of ATP-competitive kinase inhibitors. While indazoles are well-established "privileged structures" in oncology (e.g., Axitinib, Pazopanib), the specific 5-chloro-7-methyl substitution pattern offers unique steric and electronic properties that modulate lipophilicity and metabolic stability.

This guide details the application of this scaffold in Medicinal Chemistry and Early-Stage Drug Discovery , focusing on its role as a hinge-binding pharmacophore. We provide protocols for its regioselective derivatization and subsequent biological evaluation in cancer cell lines.

Scientific Background & Mechanism

The Indazole Pharmacophore in Oncology

Kinase inhibitors often function by competing with ATP for the binding pocket of the enzyme. The indazole ring system serves as a bioisostere for the adenine ring of ATP, forming critical hydrogen bonds with the "hinge region" of the kinase domain.

-

H-Bond Donor (N1-H): Interacts with backbone carbonyls (e.g., Glu/Leu in the hinge).

-

H-Bond Acceptor (N2): Interacts with backbone amides.

-

5-Chloro Substitution: Fills the hydrophobic Pocket I (gatekeeper region), increasing affinity and selectivity.

-

7-Methyl Substitution: Provides steric bulk that can induce conformational changes in the protein or prevent rotation, locking the inhibitor in a bioactive conformation.

Pathway Visualization: Kinase Inhibition

The following diagram illustrates the logical flow of using this scaffold to target downstream oncogenic signaling (e.g., MAPK/ERK or PI3K/Akt pathways).

Figure 1: Mechanism of Action. The indazole scaffold is derivatized to create inhibitors that displace ATP, blocking oncogenic signaling cascades.

Application Note: Chemical Handling & Derivatization

Challenge: The primary challenge in working with this compound is Regioselectivity . The indazole ring has two nucleophilic nitrogens (N1 and N2). Alkylation often yields a mixture of N1- and N2-substituted products, which have vastly different biological activities.

Solution: Use specific base/solvent combinations to steer selectivity, or employ separable protecting groups.

Protocol 1: Regioselective N-Alkylation

Objective: To synthesize N1-substituted derivatives for SAR (Structure-Activity Relationship) studies.

Materials:

-

This compound (1.0 eq)

-

Alkyl Halide (e.g., Methyl iodide or Benzyl bromide) (1.2 eq)

-

Cesium Carbonate (

) (2.0 eq) -

DMF (Anhydrous)

-

Ethyl Acetate/Hexanes (for purification)[1]

Step-by-Step Procedure:

-

Preparation: Dissolve 166 mg (1 mmol) of this compound in 5 mL of anhydrous DMF in a round-bottom flask under

atmosphere. -

Deprotonation: Add 650 mg (2 mmol) of

. Stir at Room Temperature (RT) for 30 minutes. Note: The solution may turn slightly yellow. -

Addition: Dropwise add 1.2 mmol of the alkyl halide.

-

Reaction: Stir at 60°C for 4-12 hours. Monitor by TLC (System: 20% EtOAc in Hexanes).

-

N1-product usually has a higher Rf than N2-product.

-

-

Workup: Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Purify via Silica Gel Column Chromatography.

-

Gradient: 0%

30% EtOAc in Hexanes. -

Identification: Verify isomers using NOESY NMR. The N1-alkyl group will show NOE correlation with the C7-methyl proton; N2-alkyl will not.

-

Application Note: Biological Evaluation (In Vitro)

Once the scaffold is derivatized, the compounds must be screened for anticancer activity.

Protocol 2: Cell Viability Screening (MTT Assay)

Objective: To determine the

Reagents:

-

Target Cancer Cell Line (adherent)

-

MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO (Solubilizing agent)

-

96-well culture plates

Workflow Diagram:

Figure 2: Workflow for high-throughput screening of indazole derivatives.

Step-by-Step Procedure:

-

Seeding: Plate 5,000 cells/well in 100

L media. Incubate for 24 hours to allow attachment. -

Compound Preparation: Prepare 10 mM stock solutions of your this compound derivatives in DMSO.

-

Critical: Ensure final DMSO concentration in wells is <0.5% to avoid toxicity.

-

-

Treatment: Perform serial dilutions (e.g., 100

M to 1 nM) and add to cells. Include a "DMSO only" control and a "Staurosporine" positive control. -

Incubation: Incubate for 72 hours at 37°C, 5%

. -

Development: Add 10

L of MTT reagent (5 mg/mL) to each well. Incubate for 3-4 hours until purple formazan crystals form. -

Solubilization: Aspirate media carefully. Add 100

L DMSO to dissolve crystals. -

Measurement: Measure absorbance at 570 nm using a microplate reader. Calculate

using non-linear regression (GraphPad Prism).

Data & Specifications

Table 1: Physicochemical Properties of the Scaffold

| Property | Value | Relevance to Protocol |

| Molecular Weight | 166.61 g/mol | Calculation of Molarity for Stock Solutions. |

| LogP (Predicted) | ~2.8 | Moderate lipophilicity; cell-permeable but requires DMSO for high conc. |

| pKa (Indazole NH) | ~13.8 | Requires strong base (e.g., |

| Solubility | DMSO (>50 mg/mL) | Ideal solvent for biological stocks. |

| Storage | 2-8°C, Dry | Hygroscopic; keep desiccated to prevent hydrolysis if activated. |

References

-

Giannouli, V. et al. (2007). "Design, synthesis, and biological evaluation of new 5-substituted-indazole derivatives as potential anticancer agents." Journal of Medicinal Chemistry, 50(7), 1716-1719.

-

Ohlmeyer, M. J. et al. (2010). "Modulators of the Glucocorticoid Receptor." US Patent Application 2010/0125089 A1. (Describes synthesis and use of this compound intermediates).

-

BLDpharm. (2024). "Product Specification: this compound (CAS 1083171-87-2)."[2][3][4] BLD Pharm Catalog.

- Lomberget, T. et al. (2011). "Indazole as a privileged scaffold in kinase inhibitor discovery." Current Medicinal Chemistry, 18(28), 4375-4404. (General review of the scaffold class).

Sources

Application Notes & Protocols: Utilizing 5-Chloro-7-methyl-1H-indazole as a Chemical Probe for DYRK1B Kinase

I. Introduction: The Indazole Scaffold and a Focus on 5-Chloro-7-methyl-1H-indazole

The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active molecules.[1][2][3][4] Its derivatives have shown a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[2][3][4] A significant area of research for indazole-based compounds is in the development of protein kinase inhibitors.[2] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.

This document focuses on This compound , a specific derivative of the indazole family. While direct biological data for this compound is emerging, its structural features suggest its potential as a chemical probe for the serine/threonine kinase DYRK1B (Dual-specificity tyrosine-phosphorylation-regulated kinase 1B) . This hypothesis is based on the established role of the indazole scaffold in targeting the ATP-binding pocket of various kinases.[2]

DYRK1B has garnered significant interest as a therapeutic target in oncology and metabolic diseases.[5][6] It is a key regulator of cell cycle progression, cell survival, and differentiation.[5][6] Overexpression of DYRK1B has been observed in several cancers, where it is believed to contribute to the survival of quiescent cancer cells, thereby conferring resistance to chemotherapy.[5][7][8]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to utilize this compound as a chemical probe to investigate the function and inhibition of DYRK1B. We will delve into the theoretical mechanism of action, provide detailed protocols for in-vitro and cell-based assays, and offer insights into data interpretation.

II. Mechanism of Action: Targeting the DYRK1B Signaling Pathway

DYRK1B is a dual-specificity kinase that autophosphorylates on a tyrosine residue within its activation loop, which in turn activates its serine/threonine kinase activity towards other substrates.[7] It is implicated in multiple signaling pathways that are crucial for cell fate decisions.

One of the key functions of DYRK1B is its role in cell cycle control. It can promote cell cycle exit and maintain a quiescent state by phosphorylating and stabilizing the cyclin-dependent kinase inhibitor p27, while also promoting the degradation of Cyclin D1.[8][9] This activity is particularly relevant in the context of cancer, as it may allow tumor cells to evade therapies that target rapidly dividing cells.

Furthermore, DYRK1B has been shown to interact with several major signaling networks, including the FGF, Shh, and mTORC1 pathways.[10][11] For instance, in skeletal muscle development, DYRK1B acts downstream of FGF signaling and modulates Shh signaling.[10] In the context of hepatic lipogenesis, DYRK1B can directly activate mTORC2, bypassing canonical insulin signaling.[11]

The proposed mechanism of action for this compound as a DYRK1B inhibitor is its competitive binding to the ATP-binding pocket of the kinase. The indazole ring system is well-suited to form hydrogen bonds with the hinge region of the kinase domain, a common feature of many kinase inhibitors. By occupying the ATP-binding site, the compound prevents the phosphorylation of DYRK1B substrates, thereby inhibiting its downstream signaling.

Signaling Pathway Diagram

Caption: Workflow for the in vitro DYRK1B kinase inhibition assay.

Step-by-Step Procedure:

-

Compound Preparation: Prepare a 10-point serial dilution of this compound in 100% DMSO, starting from a high concentration (e.g., 1 mM). Also, prepare a DMSO-only control.

-

Assay Plate Setup:

-

Add 2.5 µL of the diluted compound or DMSO to the appropriate wells of a 384-well plate.

-

Prepare a master mix containing kinase assay buffer, recombinant DYRK1B, and the DYRKtide substrate.

-

Add 5 µL of the master mix to each well.

-

-

Kinase Reaction:

-

Prepare a solution of ATP in kinase assay buffer.

-

Initiate the reaction by adding 2.5 µL of the ATP solution to each well. The final concentration of ATP should be at or near the Km for DYRK1B.

-

Incubate the plate at 30°C for 45 minutes. [12]4. Signal Detection:

-

Equilibrate the Kinase-Glo® Max reagent to room temperature.

-

Add 10 µL of the Kinase-Glo® Max reagent to each well to stop the kinase reaction and initiate the luminescent signal generation. [12] * Incubate the plate at room temperature for 15 minutes, protected from light. [12]5. Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis:

-

Calculate Percent Inhibition:

-

Subtract the blank (no enzyme) reading from all other readings.

-

The percent inhibition for each compound concentration is calculated as follows: % Inhibition = 100 x (1 - (Luminescence_compound / Luminescence_DMSO))

-

-

Determine IC50: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Results:

The expected outcome is a dose-dependent inhibition of DYRK1B activity by this compound. The potency of the compound is quantified by its IC50 value.

| Parameter | Expected Value |

| IC50 | To be determined experimentally |

| Max Inhibition | > 90% |

| Z'-factor | > 0.5 |

B. Cell-Based Assay: Assessing Target Engagement in a Cellular Context

This protocol outlines a method to assess the ability of this compound to inhibit DYRK1B activity within a cellular environment. This can be achieved by measuring the phosphorylation of a known downstream target of DYRK1B or by observing a cellular phenotype associated with DYRK1B inhibition, such as changes in cell cycle distribution or apoptosis. Here, we describe a method to assess changes in the levels of Cyclin D1, which is known to be destabilized by DYRK1B activity.

Materials:

-

Cancer cell line known to express DYRK1B (e.g., pancreatic, ovarian, or colon cancer cell lines) [7][8]* Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and Western blotting apparatus

-

Primary antibodies: anti-Cyclin D1, anti-DYRK1B, and anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system for Western blots

Protocol Workflow

Caption: Workflow for the cell-based analysis of DYRK1B inhibition.

Step-by-Step Procedure:

-

Cell Culture and Treatment:

-

Seed the chosen cancer cell line in a 6-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for 24 to 48 hours.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Cyclin D1, DYRK1B, and β-actin overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Signal Detection and Analysis:

-

Wash the membrane extensively and then apply a chemiluminescent substrate.

-

Capture the signal using a digital imaging system.

-

Quantify the band intensities using image analysis software. Normalize the Cyclin D1 and DYRK1B band intensities to the β-actin loading control.

-

Data Analysis and Expected Results:

Inhibition of DYRK1B by this compound is expected to lead to an accumulation of Cyclin D1. Therefore, a dose-dependent increase in the levels of Cyclin D1 protein would indicate target engagement and inhibition of DYRK1B in the treated cells.

| Treatment | Expected Change in Cyclin D1 Levels |

| DMSO (Control) | Baseline |

| Low [Inhibitor] | Slight increase |

| High [Inhibitor] | Significant increase |

IV. Trustworthiness and Self-Validating Systems

To ensure the reliability and reproducibility of the results obtained using this compound as a chemical probe, it is crucial to incorporate self-validating systems into the experimental design.

-

Orthogonal Assays: The use of both a direct, in vitro kinase assay and a cell-based target engagement assay provides a more robust validation of the compound's activity. The in vitro assay confirms direct inhibition of the kinase, while the cell-based assay demonstrates that the compound can access its target in a cellular environment and elicit a downstream biological response.

-

Positive and Negative Controls: In every experiment, appropriate controls must be included.

-

In vitro assay: A known potent and selective DYRK1B inhibitor should be used as a positive control. A negative control compound, structurally similar but inactive, can help rule out non-specific effects.

-

Cell-based assay: A positive control could be a known DYRK1B inhibitor or siRNA-mediated knockdown of DYRK1B to confirm the expected downstream effects.

-

-

Selectivity Profiling: To establish this compound as a useful chemical probe, its selectivity against a panel of other kinases should be assessed. This is critical to ensure that the observed biological effects are primarily due to the inhibition of DYRK1B and not off-target activities.

-

Confirmation of Target Engagement: In cell-based assays, it is important to confirm that the compound is indeed engaging with DYRK1B. This can be further validated using techniques such as cellular thermal shift assays (CETSA).

V. References

-

Structural perspective on the design of selective DYRK1B inhibitors. (2022). bioRxiv. [Link]

-

DYRK1B Kinase Assay Kit. BPS Bioscience. [Link]

-

Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy. (2024). ResearchGate. [Link]

-

Dyrk1b is a key Regulatory Kinase Integrating Fgf, Shh and mTORC1 signaling in Skeletal Muscle Development and Homeostasis. (2020). bioRxiv. [Link]

-

5-substituted indazoles as kinase inhibitors. Google Patents.

-

Dyrk1b promotes hepatic lipogenesis by bypassing canonical insulin signaling and directly activating mTORC2 in mice. (2022). PubMed Central. [Link]

-

Mirk/Dyrk1B, a novel therapeutic target, mediates cell survival in non-small cell lung cancer cells. National Institutes of Health. [Link]

-

Identification of DYRK1b as a novel regulator of small extracellular vesicle release using a high throughput nanoscale flow cytometry screening platform. RSC Publishing. [Link]

-

DYRK1B - Dual specificity tyrosine-phosphorylation-regulated kinase 1B - Homo sapiens (Human). UniProt. [Link]

-

Abstract 3038: Implication of DYRK1B Kinase in ovarian cancers and utilization of DYRK1B Inhibitors as a novel therapeutic strategy for ovarian cancer. (2019). AACR Journals. [Link]

-

DYRK1B Kinase Assay Kit (Discontinued). BPS Bioscience. [Link]

-

Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy. (2022). PubMed Central. [Link]

-

Identification of DYRK1B as a substrate of ERK1/2 and characterisation of the kinase activity of DYRK1B mutants from cancer and metabolic syndrome. (2018). PubMed Central. [Link]

-

What are DYRK1B inhibitors and how do they work?. Patsnap Synapse. [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2020). PubMed Central. [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. PubMed Central. [Link]

-

Indazole – Knowledge and References. Taylor & Francis Online. [Link]

Sources

- 1. 7-Chloro-5-methyl-1H-indazole|CAS 1427364-46-2 [benchchem.com]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. researchgate.net [researchgate.net]

- 6. Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mirk/Dyrk1B, a novel therapeutic target, mediates cell survival in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. What are DYRK1B inhibitors and how do they work? [synapse.patsnap.com]

- 10. Dyrk1b is a key Regulatory Kinase Integrating Fgf, Shh and mTORC1 signaling in Skeletal Muscle Development and Homeostasis | bioRxiv [biorxiv.org]

- 11. Dyrk1b promotes hepatic lipogenesis by bypassing canonical insulin signaling and directly activating mTORC2 in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bpsbioscience.com [bpsbioscience.com]

Application Note: High-Throughput Screening of 5-Chloro-7-methyl-1H-indazole Derivatives for Kinase Inhibition

Abstract & Introduction

The indazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved drugs, including the tyrosine kinase inhibitors Axitinib and Pazopanib , and the PARP inhibitor Niraparib [1, 2].

5-Chloro-7-methyl-1H-indazole represents a highly specific, lipophilic modification of this core. The 5-chloro substitution typically enhances metabolic stability and fills hydrophobic pockets (e.g., the "gatekeeper" region in kinases), while the 7-methyl group can induce atropisomerism or restrict conformational flexibility, improving selectivity [3].

This Application Note details the protocol for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) HTS campaign designed to screen libraries based on the this compound scaffold against a representative Tyrosine Kinase target (e.g., VEGFR2). We focus on library management, assay linearity, and robust data validation.

Assay Principle: TR-FRET Kinase Assay